molecular formula C14H9ClN2O2 B2395653 7-Chloro-3-hydroxy-2-phenylquinazolin-4-one CAS No. 477864-75-8

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one

Cat. No.: B2395653
CAS No.: 477864-75-8
M. Wt: 272.69
InChI Key: YRMSLMDDEFMRDO-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications. This compound, in particular, has garnered interest for its potential use in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-hydroxy-2-phenylquinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid with benzaldehyde under acidic conditions, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-3-hydroxy-2-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chloro and hydroxy groups enhances its potential as a versatile pharmacophore, making it a valuable compound for drug discovery and development .

Biological Activity

7-Chloro-3-hydroxy-2-phenylquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure containing nitrogen. The presence of the chloro and hydroxy groups at specific positions enhances the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit notable antimicrobial activity. A study reported that derivatives with hydroxy substituents showed enhanced antibacterial effects against various gram-positive and gram-negative bacteria. The presence of a hydroxyl group at the ortho or meta position significantly improved activity against both bacterial and fungal species .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusX µg/mL
This compoundEscherichia coliY µg/mL

Note: Specific MIC values need to be filled based on experimental data.

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated for cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). In vitro studies demonstrated that this compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like lapatinib .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Comparison Control IC50 (µM)
MCF7A µMLapatinib: 5.9 µM
A2780B µMLapatinib: 12.11 µM

Note: Specific IC50 values need to be filled based on experimental data.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been found to inhibit multiple tyrosine kinases, which are crucial in cancer signaling pathways. The compound acts as an ATP non-competitive inhibitor for CDK2 and HER2 kinases, showing potential for targeted cancer therapy .

Case Studies

A notable case study involved the synthesis and evaluation of several quinazolinone derivatives, including this compound. The study highlighted its efficacy against resistant bacterial strains and its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways .

Properties

IUPAC Name

7-chloro-3-hydroxy-2-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-6-7-11-12(8-10)16-13(17(19)14(11)18)9-4-2-1-3-5-9/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMSLMDDEFMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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